1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the corresponding thiol derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which is crucial in regulating various cellular processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibition properties but may differ in their selectivity and potency.
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity profile and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4OS/c1-7-3-4-10(8(2)5-7)17-11-9(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19) |
InChI Key |
DFABJJLBWUEECS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C |
Origin of Product |
United States |
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